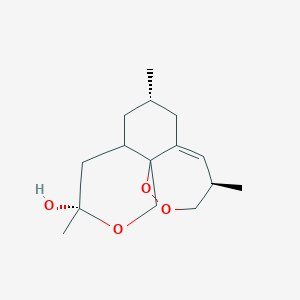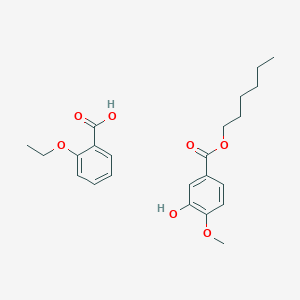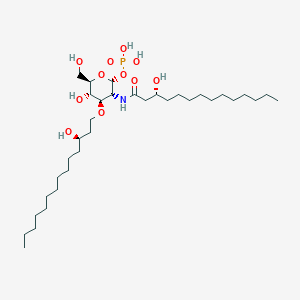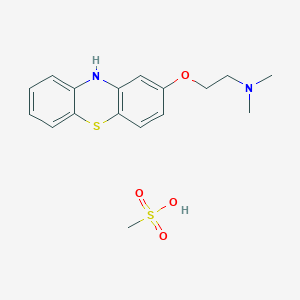![molecular formula C17H20N2O3 B236892 N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide, commonly known as MPF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPF belongs to the class of furamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of MPF is not fully understood. However, it is believed that MPF acts on the central nervous system by modulating the activity of certain neurotransmitters. MPF has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation and pain perception.
Biochemical and Physiological Effects:
MPF has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MPF has also been shown to inhibit tumor growth in animal models of cancer. Additionally, MPF has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPF in lab experiments is its high purity and yield. MPF is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MPF in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research of MPF. One potential direction is the investigation of its potential use in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Another potential direction is the development of more efficient synthesis methods for MPF. Additionally, the investigation of the long-term effects of MPF on the central nervous system is an important area of future research.
In conclusion, MPF is a synthetic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications make it an important area of research in the field of medicinal chemistry. Further research is needed to fully understand the mechanism of action and long-term effects of MPF, as well as its potential use in the treatment of various neurological disorders.
Synthesemethoden
The synthesis of MPF involves the reaction of 4-methyl-3-nitroaniline, pentanoic anhydride, and furfurylamine in the presence of a catalyst. The resulting product is then reduced to form MPF. The synthesis of MPF has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
MPF has shown promising results in various scientific research applications. It has been studied for its potential anti-inflammatory, analgesic, and antitumor properties. MPF has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide |
|---|---|
Molekularformel |
C17H20N2O3 |
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
N-[4-methyl-3-(pentanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H20N2O3/c1-3-4-7-16(20)19-14-11-13(9-8-12(14)2)18-17(21)15-6-5-10-22-15/h5-6,8-11H,3-4,7H2,1-2H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
BCSQWRZYNRCFOU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)C |
Kanonische SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)



